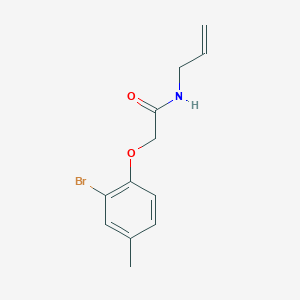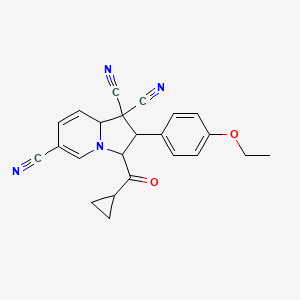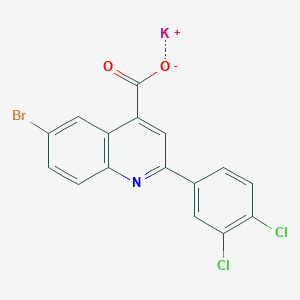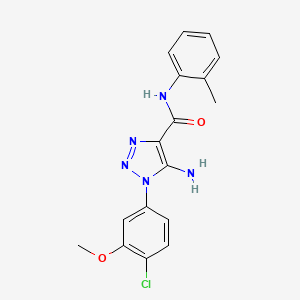
N-allyl-2-(2-bromo-4-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-2-(2-bromo-4-methylphenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is synthesized through a specific method and has been found to exhibit unique biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-allyl-2-(2-bromo-4-methylphenoxy)acetamide is not fully understood. However, it has been suggested that it may act through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune response.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. Additionally, it has been found to have anti-cancer properties, inhibiting the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-allyl-2-(2-bromo-4-methylphenoxy)acetamide in lab experiments include its easy synthesis and potential for a wide range of applications. However, its limitations include the lack of understanding of its mechanism of action and potential toxicity.
Orientations Futures
There are several future directions for the research of N-allyl-2-(2-bromo-4-methylphenoxy)acetamide. These include further studies on its mechanism of action, potential use in the treatment of neurological disorders, and optimization of its anti-cancer properties. Additionally, future research may focus on the potential use of this compound in drug delivery systems.
Conclusion
In conclusion, this compound is a chemical compound that has potential application in various fields of scientific research. Its synthesis method is well-established, and it has been found to exhibit unique biochemical and physiological effects. While there are limitations to its use in lab experiments, the potential for future research and application is promising.
Méthodes De Synthèse
N-allyl-2-(2-bromo-4-methylphenoxy)acetamide is synthesized through a reaction between 2-bromo-4-methylphenol and allylamine. The reaction is carried out in the presence of acetic anhydride and pyridine, which acts as a catalyst. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
N-allyl-2-(2-bromo-4-methylphenoxy)acetamide has been found to have potential application in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. Additionally, it has been researched for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-3-6-14-12(15)8-16-11-5-4-9(2)7-10(11)13/h3-5,7H,1,6,8H2,2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDKWAWJPMRMOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NCC=C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4897704.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B4897711.png)

![5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxo-2-pentanone](/img/structure/B4897723.png)
![1-(3,4-dimethylphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4897731.png)

![5-{5-chloro-2-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4897744.png)
![2-[2-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-1H-indene-1,3(2H)-dione](/img/structure/B4897747.png)
![4,4'-[oxybis(4,1-phenylenethio)]di(1,8-naphthalenedicarboxylic acid)](/img/structure/B4897749.png)
![1-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B4897752.png)

![methyl 3-[(3-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate](/img/structure/B4897763.png)

![1-cyclopentyl-4-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B4897792.png)